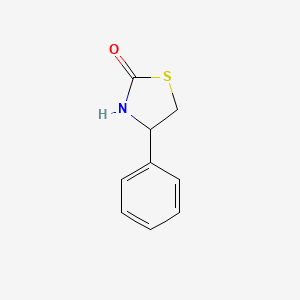
4-Phenylthiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylthiazolidin-2-one is a chemical compound. It’s an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives has been the subject of extensive research . For example, novel 3-(4,6-diarylpyrimidin-2-yl)-2-phenylthiazolidin-4-ones are synthesized by the multicomponent cyclocondensation reaction of the appropriate 2-amino-4,6-diarylpyrimidines, benzaldehyde, and thioglycolic acid catalyzed by dicyclohexylcarbodiimide .Molecular Structure Analysis
The molecular structure of this compound is complex. The phenyl moiety is almost orthogonal with respect to the thiazolidinone core . The chemical structure of the 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile was optimized through the hybrid B3LYP method and 6-311G (d, p) basis set .Chemical Reactions Analysis
Thiazolidin-4-one ring is susceptible for modification in Positions 2, 3, and 5 . Such modifications capacitate the search for new compounds with desired activity. In case of its modification with other substituents, it shows a wide range of biological activities .Physical And Chemical Properties Analysis
The fundamental physicochemical properties most often used in defining compound quality are molecular weight, heavy atom count, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms .Aplicaciones Científicas De Investigación
Chiral Auxiliary for Stereoselective Synthesis
- 4-Phenylthiazolidin-2-one derivatives have been used as chiral auxiliaries for stereoselective conjugate additions, particularly in the asymmetric synthesis of bioactive compounds like antifungal and antibacterial agents (Davies, Sanganee, & Szolcsányi, 1999).
Antimicrobial Agents
- Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These derivatives displayed significant efficacy against various pathogenic strains, including bacteria and fungi (Prasad et al., 2011).
Chemopreventive Potential
- This compound compounds have been studied for their chemopreventive potential against carcinogenesis. These compounds have shown efficacy in inhibiting neoplasm growth and modulating biomarkers related to cancer prevention (Thanusu et al., 2011).
Synthesis and Spectral Analysis
- The synthesis and spectral analysis of novel 3-(4,6-diarylpyrimidin-2-yl)-2-phenylthiazolidin-4-ones have been performed, demonstrating the compound's utility in chemical research and drug development (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).
Anticancer Activity
- Studies have been conducted on the synthesis of this compound derivatives and their anticancer activities, showing promising results against various human tumor cell lines (Avula et al., 2019).
Antibacterial Agents
- This compound compounds have been researched for their antibacterial properties, showing effectiveness against a variety of clinically important human pathogens (Zurenko et al., 1996).
Fungicidal Activities
- Certain this compound analogues have been found to exhibit fungicidal activities, highlighting their potential in treating fungal infections (Kerdesky et al., 1991).
Mecanismo De Acción
Target of Action
The primary target of 4-Phenylthiazolidin-2-one is the Aurora-A kinase . Aurora-A kinase is associated with the Aurora kinase family, which has been considered a striking anticancer target for the treatment of human cancers .
Mode of Action
It is known that thiazolidin-4-ones, the class of compounds to which this compound belongs, have a wide range of biological activities . These activities are likely due to the compound’s interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazolidin-4-ones have been reported to affect a variety of biological activities, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiazolidin-4-ones have been reported to have diverse therapeutic and pharmaceutical activity, and their synthesis has been optimized for selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidin-4-ones have been reported to have a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
The biological activity of thiazolidin-4-ones has been reported to be influenced by different substituents in the molecules . This suggests that the action of this compound may also be influenced by environmental factors.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenyl-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROGLEWKVOIXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2466192.png)
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2466193.png)

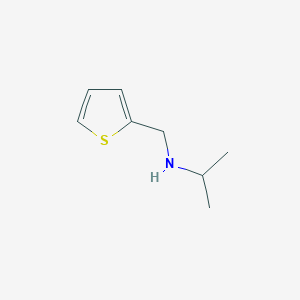
![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)
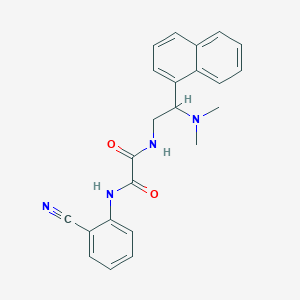
![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)
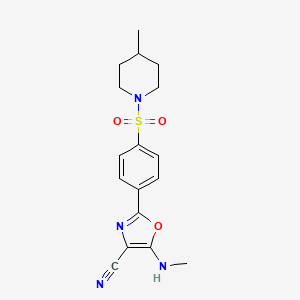
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)
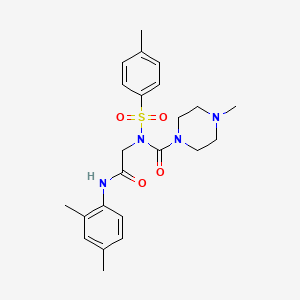
![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466210.png)
![[(1-Cyclopentylpyrazol-5-yl)methyl]methylamine](/img/structure/B2466213.png)